molecular formula C22H19N5O3S2 B2455508 N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1296323-66-4

N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2455508
CAS No.: 1296323-66-4
M. Wt: 465.55
InChI Key: ZEADROJSRDFUHM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Heterocyclic Derivatives

Research has focused on developing new synthetic routes and methodologies for creating derivatives of pyridino[2,3-d]pyrimidin-4-one and related compounds. For example, Hassneen and Abdallah explored new synthetic routes to create pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These pathways involve condensation reactions and offer a foundation for further chemical modifications to explore therapeutic potentials (Hassneen & Abdallah, 2003).

Insecticidal and Antimicrobial Applications

Some studies have investigated the insecticidal and antimicrobial properties of heterocyclic compounds derived from thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin. Fadda et al. synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential use of such compounds in developing new insecticides (Fadda et al., 2017).

Additionally, Bondock et al. explored the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety. Their work demonstrates the antimicrobial potential of these compounds, suggesting their utility in designing new antimicrobial agents (Bondock et al., 2008).

Radioimaging Applications

Dollé et al. described the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the relevance of triazolopyrimidine derivatives in the development of diagnostic tools in nuclear medicine (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Research

Research into the antimicrobial and anti-inflammatory properties of thieno and furopyrimidine derivatives has been conducted to explore their therapeutic applications. Hossain and Bhuiyan synthesized and tested various fused pyrimidines for their antimicrobial activity, contributing to the ongoing search for new antimicrobial agents (Hossain & Bhuiyan, 2009).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-13-5-6-14(2)16(10-13)23-18(28)12-32-22-25-24-21-26(11-15-4-3-8-30-15)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEADROJSRDFUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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